

# Application Note: Quantitative Analysis of Risdiplam and its Metabolites by LC-MS/MS

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Compound of Interest		
Compound Name:	Risdiplam-hydroxylate-d6	
Cat. No.:	B12376520	Get Quote

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#### **Abstract**

This application note provides a comprehensive protocol for the quantitative analysis of Risdiplam and its primary metabolite, M1, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Risdiplam is an orally administered small molecule for the treatment of spinal muscular atrophy (SMA).[1][2] Accurate and reliable quantification of Risdiplam and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method utilizes a simple protein precipitation extraction procedure followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Selected Reaction Monitoring (SRM). This method is designed to be sensitive, specific, and robust for the analysis of Risdiplam in research and drug development settings.

# Introduction

Risdiplam is a Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier that increases the production of functional SMN protein.[3] Its oral administration offers a significant advantage for patients with SMA.[1] The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7), leading to the formation of its major, pharmacologically inactive metabolite, M1.[4][5] The parent drug accounts for approximately 83% of the circulating drug material.[4][5]



Bioanalytical methods for Risdiplam and its M1 metabolite face challenges including light sensitivity of both compounds and the oxidative instability of M1.[6] This protocol incorporates measures to address these challenges, ensuring the integrity of the analytes during sample handling and analysis.

# Experimental Materials and Reagents

- Risdiplam reference standard
- · Risdiplam-M1 metabolite reference standard
- Stable isotope-labeled internal standard (SIL-IS) for Risdiplam
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ascorbic acid
- Tween 20 (for urine samples)
- Ultrapure water
- Human plasma (K2-EDTA)

# **Sample Preparation**

A protein precipitation method is employed for the extraction of Risdiplam and its metabolites from plasma. All sample handling steps should be performed under light-protected conditions.

Allow plasma samples to thaw at room temperature.



- For the analysis of the M1 metabolite, add ascorbic acid to the plasma samples to a final concentration of 1% (w/v) to prevent oxidative degradation.[6]
- To a 100 μL aliquot of plasma, add 50 μL of the working internal standard solution (a stable isotope-labeled Risdiplam is recommended).
- Add 300 μL of acetonitrile to precipitate the proteins.
- Vortex the samples for 1 minute.
- Centrifuge the samples at 14,000 rpm for 5 minutes.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an appropriate volume (e.g., 5 μL) into the LC-MS/MS system.

For urine samples, the addition of a surfactant such as Tween 20 to a final concentration of 0.02% is recommended to prevent non-specific binding of the M1 metabolite.[6]

# **Liquid Chromatography**

A reversed-phase separation is performed using a C18 analytical column.

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: Phenomenex Kinetex XB-C18 column or equivalent.[7]
- Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes is a suitable starting point. The total run time is typically around 6.5 minutes.[7]
- Column Temperature: 40 °C



Injection Volume: 5 μL

# **Mass Spectrometry**

Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) and Selected Reaction Monitoring (SRM).

- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- SRM Transitions: Specific precursor and product ions for Risdiplam, its M1 metabolite, and
  the internal standard should be optimized by infusing the individual compounds into the
  mass spectrometer. The following are representative transitions based on the known
  molecular weights:
  - Risdiplam (C<sub>22</sub>H<sub>23</sub>N<sub>7</sub>O, MW: 401.47): Precursor ion [M+H]<sup>+</sup> m/z 402.2
  - Risdiplam M1 Metabolite (C22H23N7O2, MW: 417.47): Precursor ion [M+H]+ m/z 418.2
- · Collision Gas: Argon
- Source Temperature: Optimized for the specific instrument.
- IonSpray Voltage: Optimized for the specific instrument.

# Results and Discussion Method Validation

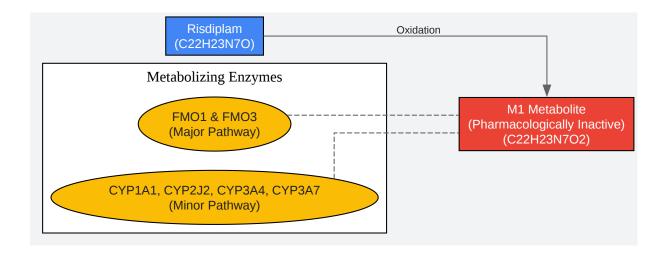
The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below.



Validation Parameter	Risdiplam	Risdiplam M1 Metabolite	Acceptance Criteria
Linearity (r²)	> 0.99	> 0.99	r² ≥ 0.99
Calibration Range	1.95 - 125.00 ng/mL[7]	To be determined	At least 3 orders of magnitude
Lower Limit of Quantification (LLOQ)	1.95 ng/mL[7]	To be determined	S/N > 10, Precision < 20%, Accuracy ±20%
Intra-day Precision (%CV)	< 15%[7]	< 15%	< 15% (< 20% at LLOQ)
Inter-day Precision (%CV)	< 15%[7]	< 15%	< 15% (< 20% at LLOQ)
Intra-day Accuracy (%RE)	± 15%[7]	± 15%	± 15% (± 20% at LLOQ)
Inter-day Accuracy (%RE)	± 15%[7]	± 15%	± 15% (± 20% at LLOQ)
Recovery (%)	Consistent and reproducible	Consistent and reproducible	Consistent and reproducible
Matrix Effect	Minimal and compensated by IS	Minimal and compensated by IS	CV of IS-normalized matrix factor < 15%

# **Visualizations**

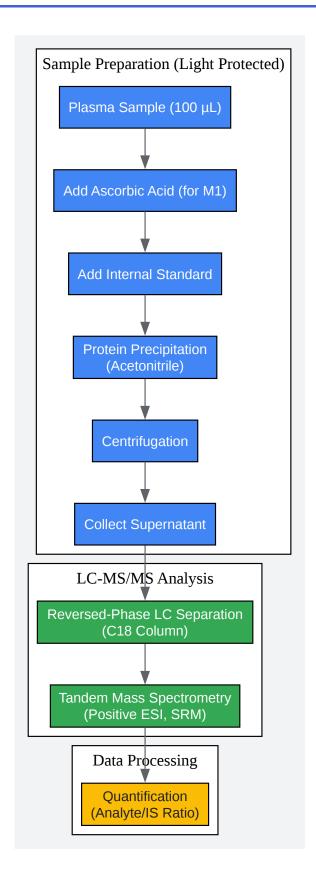




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Caption: Metabolic pathway of Risdiplam to its M1 metabolite.





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Caption: Experimental workflow for the LC-MS/MS analysis of Risdiplam.



### Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantitative determination of Risdiplam and its major metabolite, M1, in biological matrices. The simple sample preparation and fast chromatographic analysis make it suitable for high-throughput applications in drug development and clinical research. Adherence to the specified precautions, such as protection from light and stabilization of the M1 metabolite, is critical for obtaining accurate and reproducible results.

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